molecular formula C25H27N5O3 B11330272 9-(4-ethoxyphenyl)-1-methyl-3-(3-methylbenzyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione

9-(4-ethoxyphenyl)-1-methyl-3-(3-methylbenzyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione

Cat. No.: B11330272
M. Wt: 445.5 g/mol
InChI Key: YDQYDUGAJSPVPU-UHFFFAOYSA-N
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Description

9-(4-Ethoxyphenyl)-1-methyl-3-(3-methylbenzyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione is a synthetic chemical scaffold designed for early-stage discovery research and lead optimization in medicinal chemistry. This compound belongs to a class of tetrahydropyrimidopurine-dione derivatives, which are of significant interest in the development of novel pharmacological tools. Compounds within this structural family are frequently explored as key intermediates for biological screening against a range of therapeutic targets. Analogs of this compound demonstrate favorable drug-like properties, as suggested by in-silico analysis of similar structures, which often show characteristics suitable for cellular and biochemical assays. Researchers utilize this specialized purine-derived heterocycle in hit-to-lead campaigns, particularly in projects requiring complex molecular architectures with potential for high target affinity. The structure features a 4-ethoxyphenyl group and a 3-methylbenzyl substitution, offering points for further synthetic modification to explore structure-activity relationships (SAR). This product is provided as a dry powder and is intended For Research Use Only. It is not approved for use in humans, animals, or as a diagnostic agent.

Properties

Molecular Formula

C25H27N5O3

Molecular Weight

445.5 g/mol

IUPAC Name

9-(4-ethoxyphenyl)-1-methyl-3-[(3-methylphenyl)methyl]-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione

InChI

InChI=1S/C25H27N5O3/c1-4-33-20-11-9-19(10-12-20)28-13-6-14-29-21-22(26-24(28)29)27(3)25(32)30(23(21)31)16-18-8-5-7-17(2)15-18/h5,7-12,15H,4,6,13-14,16H2,1-3H3

InChI Key

YDQYDUGAJSPVPU-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)N2CCCN3C2=NC4=C3C(=O)N(C(=O)N4C)CC5=CC=CC(=C5)C

Origin of Product

United States

Preparation Methods

The synthesis of 9-(4-ethoxyphenyl)-1-methyl-3-(3-methylbenzyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione involves several steps, including the formation of the pyrimido[2,1-f]purine core and the subsequent introduction of the ethoxyphenyl, methyl, and methylbenzyl groups. The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high purity and yield .

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

    Oxidation: It can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of specific functional groups.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific substituents on the aromatic rings.

    Common Reagents and Conditions: Typical reagents include strong oxidizing agents, reducing agents, and nucleophiles.

Scientific Research Applications

9-(4-ethoxyphenyl)-1-methyl-3-(3-methylbenzyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a catalyst in industrial processes.

Mechanism of Action

The mechanism of action of 9-(4-ethoxyphenyl)-1-methyl-3-(3-methylbenzyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the context in which the compound is used .

Comparison with Similar Compounds

Structural Comparison with Similar Compounds

The compound shares structural homology with other pyrimidopurine-diones, differing primarily in substituent type, position, and ring modifications. Below is a comparative analysis:

Compound Substituents Molecular Formula Molecular Weight Key Structural Differences
Target Compound 9-(4-Ethoxyphenyl), 1-Methyl, 3-(3-Methylbenzyl) C₂₆H₂₇N₅O₃ 475.53 g/mol Para-ethoxy and meta-methylbenzyl groups optimize lipophilicity and steric bulk.
9-(2-Methoxyphenyl)-1-Methyl-3-(3-Methylbenzyl)-... () 9-(2-Methoxyphenyl), 3-(3-Methylbenzyl) C₂₄H₂₅N₅O₃ 431.5 g/mol Ortho-methoxy substitution reduces steric hindrance compared to para-ethoxy.
9-(2-Chloro-6-Fluorobenzyl)-1,3-Dimethyl-... () 9-(2-Chloro-6-Fluorobenzyl), 1,3-Dimethyl C₁₉H₁₈ClFN₄O₂ 392.82 g/mol Halogenated benzyl group enhances electrophilicity and potential kinase inhibition.
1,3-Dimethyl-9-(Prop-2-ynyl)-... (Compound 24, ) 9-(Prop-2-ynyl), 1,3-Dimethyl C₁₃H₁₅N₅O₂ 273.29 g/mol Alkyne substituent increases rigidity; lower molecular weight improves membrane permeability.
3-(2-Ethoxyethyl)-9-(3-Methoxyphenyl)-... () 3-(2-Ethoxyethyl), 9-(3-Methoxyphenyl) C₂₂H₂₇N₅O₄ 433.48 g/mol Ethoxyethyl chain enhances solubility; meta-methoxy may alter binding kinetics.

Physicochemical Properties

Compound Melting Point TLC Rf 1H-NMR Shifts (ppm) IR Peaks (cm⁻¹)
Target Compound N/A N/A Expected δ ~3.3–3.5 (methyl), ~4.3 (ethoxy) ~1701 (C=O), ~2950 (CH₂/CH₃)
Compound 24 () 203–206°C 0.57 δ 2.18–2.29 (m, CH₂), 3.35 (s, N–CH₃) 3123 (alkyne), 1701 (C=O)
Compound 26 () 124–125°C 0.62 δ 1.22–1.26 (t, CH₃), 3.37 (s, N–CH₃) 1693 (C=O), 2952 (CH₂)

Computational and Similarity Analyses

  • Tanimoto Coefficients : Structural analogs with >50% similarity (e.g., ) may share bioactivity profiles, such as kinase or HDAC inhibition .
  • Molecular Clustering : Compounds with similar fragmentation patterns () or bioactivity profiles () likely target overlapping pathways (e.g., PI3K/AKT in ) .

Biological Activity

The compound 9-(4-ethoxyphenyl)-1-methyl-3-(3-methylbenzyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione is a complex organic molecule that has garnered attention for its potential biological activities. This article will explore the synthesis, biological mechanisms, and research findings related to this compound.

Chemical Structure and Synthesis

The compound belongs to a class of purine derivatives fused with a pyrimidine ring. Its structure includes various substituents that may influence its biological activity. The synthesis typically involves multi-step organic reactions using reagents such as ethyl iodide and methylamine to facilitate the formation of the purine and pyrimidine precursors.

Synthetic Route Overview

StepReagentsDescription
1Ethyl iodide, MethylamineFormation of purine precursor
2CatalystsFusion of purine and pyrimidine rings
3Various conditionsFinal modifications

Biological Mechanisms

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. It is hypothesized that it may act as an inhibitor or modulator in various biochemical pathways.

  • Enzyme Inhibition : The compound may inhibit enzymes involved in critical metabolic pathways.
  • Receptor Modulation : It might interact with specific receptors, influencing cellular signaling processes.

Antimicrobial Activity

Recent studies have indicated that derivatives of this compound exhibit significant antimicrobial properties. For instance, some analogues have shown strong in vitro activity against Mycobacterium tuberculosis (Mtb) with minimal cytotoxicity to mammalian cells. The minimum inhibitory concentration (MIC) values reported were as low as 1 μM against drug-resistant strains .

Cytotoxicity Studies

In vitro cytotoxicity assays have demonstrated that certain derivatives maintain a favorable selectivity index, indicating their potential as therapeutic agents with reduced toxicity. For example, compounds derived from similar structures exhibited low cytotoxicity against HepG2 liver cancer cells .

Case Study 1: Antitubercular Activity

A study focused on the structure-activity relationship (SAR) of purine derivatives revealed that modifications at specific positions significantly enhance antitubercular activity. Compounds with substitutions at the 2 and 6 positions showed promising results against Mtb strains .

Case Study 2: Selective Adenosine Receptor Antagonism

Another investigation highlighted the potential of related compounds as selective antagonists for adenosine receptors. These findings suggest that the compound may influence pathways associated with inflammation and cancer progression .

Q & A

Q. How to design derivatives with improved metabolic stability?

  • Methodology : Introduce deuterium at metabolically labile sites (e.g., benzylic positions) or replace ester groups with bioisosteres (e.g., oxadiazoles). For a related purine-dione, deuteration at the methyl group extended half-life in rat liver microsomes from 1.2 to 3.8 hours .

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